molecular formula C8H7BrO3 B2455140 methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate CAS No. 62157-66-8

methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate

Cat. No. B2455140
CAS RN: 62157-66-8
M. Wt: 231.045
InChI Key: HHPXRRQKAZDWDG-HWKANZROSA-N
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Description

Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the family of furan derivatives. It is a synthetic compound that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols, amines, and carboxylic acids. This property makes it useful for the synthesis of various compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate. However, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate in lab experiments is its synthetic versatility. It can be used as a building block for the synthesis of various compounds, which makes it useful for drug discovery and materials science. However, one of the limitations is its low solubility in water, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the use of methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Moreover, it can be used in the development of new materials for optoelectronics and photovoltaic applications. Finally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
Methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate is a synthetic compound that has various scientific research applications. It can be synthesized using various methods and is used as a building block for the synthesis of various compounds. It has anti-inflammatory and antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. However, its low solubility in water can make it difficult to handle in some experiments. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

Methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate can be synthesized using various methods. One of the most common methods is the reaction of 5-bromofurfural with ethyl acrylate in the presence of a base catalyst such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The product is then purified using column chromatography to obtain pure methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate.

Scientific Research Applications

Methyl (methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate)-3-(5-bromofuran-2-yl)prop-2-enoate has various scientific research applications. It is used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of conjugated polymers and organic semiconductors for electronic devices. Moreover, it is used in the development of new materials for optoelectronics and photovoltaic applications.

properties

IUPAC Name

methyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPXRRQKAZDWDG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-bromo-2-furyl)-2-propenoate

CAS RN

62157-66-8
Record name methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate
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